Bromoacetone
Overview
Description
Bromoacetone, also known as 1-bromopropan-2-one, is an organic compound with the formula C₃H₅BrO. It is a colorless liquid, although impure samples can appear yellow or brown. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation of the eyes. Historically, it was used as a chemical weapon during World War I, but today it finds use as a reagent in organic synthesis .
Scientific Research Applications
Bromoacetone has several applications in scientific research:
Organic Synthesis: It is used as a versatile reagent in organic synthesis.
Chemical Weapon Research: Due to its historical use as a chemical weapon, this compound is studied in the context of chemical warfare and defense.
Biological Studies: This compound is used in studies involving lachrymatory agents and their effects on biological systems.
Mechanism of Action
Target of Action
Bromoacetone primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain, possibly also in cold perception and inner ear function .
Mode of Action
This compound is an α-bromoketone, which is prepared by combining bromine and acetone with a catalytic acid . As with all ketones, acetone enolizes in the presence of acids or bases. The alpha carbon then undergoes electrophilic substitution with bromine .
Biochemical Pathways
This compound affects the biochemical pathways by undergoing an α-substitution reaction that proceeds by acid-catalyzed formation of an enol intermediate . This form of halogenation is a typical α-substitution reaction .
Pharmacokinetics
It’s known that this compound is a colorless liquid, with a density of 1634 g/cm³ . It has a melting point of -36.5 °C and a boiling point of 137 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound turns violet on standing, even in the absence of air, and decomposes to a black resinous mass on long standing . Therefore, the environment in which this compound is stored or used can significantly impact its action and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bromoacetone plays a role in biochemical reactions, particularly in the bromination of acetone . The alpha carbon of acetone undergoes electrophilic substitution with bromine, resulting in this compound . This reaction is catalyzed by acid .
Molecular Mechanism
The molecular mechanism of this compound involves the electrophilic substitution of the alpha carbon of acetone with bromine . This reaction is catalyzed by acid and results in the formation of this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is prepared by combining bromine and acetone, with catalytic acid .
Dosage Effects in Animal Models
Given its historical use as a chemical weapon , it is likely that high doses of this compound could have toxic or adverse effects.
Metabolic Pathways
This compound is involved in the bromination of acetone . This reaction is part of a larger metabolic pathway involving the transformation of acetone into various other compounds .
Preparation Methods
Bromoacetone can be synthesized through several methods:
Bromination of Acetone: The most common method involves the reaction of acetone with bromine in the presence of a catalytic acid. Acetone enolizes in the presence of acids or bases, and the alpha carbon undergoes electrophilic substitution with bromine.
Electrolysis: Another method involves the electrolysis of a mixture of acetone and hydrobromic acid.
Industrial Production: Industrially, this compound is produced by combining bromine and acetone with catalytic acid.
Chemical Reactions Analysis
Bromoacetone undergoes several types of chemical reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Haloform Reaction: In the presence of a base, this compound can undergo the haloform reaction to produce bromoform.
Electrophilic Substitution: The alpha carbon of this compound is highly reactive and can undergo electrophilic substitution reactions with various electrophiles.
Comparison with Similar Compounds
Bromoacetone is similar to other halogenated ketones such as chloroacetone, fluoroacetone, and iodoacetone. These compounds share similar chemical properties and reactivity patterns. this compound is unique due to its specific lachrymatory properties and its historical significance as a chemical weapon .
Similar Compounds
Properties
IUPAC Name |
1-bromopropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAIAKCILWQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
Record name | BROMOACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2648 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BROMOACETONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1074 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060507 | |
Record name | Bromoacetone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT. | |
Record name | BROMOACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2648 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoacetone | |
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Record name | BROMOACETONE | |
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Boiling Point |
277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C | |
Record name | BROMOACETONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoacetone | |
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Record name | BROMOACETONE | |
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Flash Point |
124 °F (USCG, 1999), 51.1 °C | |
Record name | BROMOACETONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BROMOACETONE | |
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Solubility |
Soluble in ethanol, ether, and acetone, Solubility in water: poor | |
Record name | Bromoacetone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
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Record name | BROMOACETONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63 | |
Record name | BROMOACETONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoacetone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/315 | |
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Record name | BROMOACETONE | |
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Vapor Density |
4.75 (Air = 1) | |
Record name | Bromoacetone | |
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Vapor Pressure |
90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1 | |
Record name | Bromoacetone | |
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Record name | Bromoacetone | |
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Color/Form |
Colorless liquid; rapidly becomes violet even in absence of air | |
CAS No. |
598-31-2 | |
Record name | BROMOACETONE | |
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Record name | Bromoacetone | |
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Record name | Bromoacetone | |
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Record name | Bromoacetone | |
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Melting Point |
-33.7 °F (USCG, 1999), -36.5 °C | |
Record name | BROMOACETONE | |
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URL | https://cameochemicals.noaa.gov/chemical/2648 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromoacetone?
A1: this compound has a molecular formula of C3H5BrO and a molecular weight of 136.98 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common spectroscopic techniques used to analyze this compound include Raman, infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the molecule's vibrational modes, functional groups, and electronic transitions. [, , , ]
Q3: What is the predominant conformation of this compound in the gas phase?
A3: In the gas phase, this compound primarily exists in a gauche conformation, where the bromine atom and the methyl group are on the same side of the C-C bond. []
Q4: What is the Hunsdiecker reaction, and how does it apply to this compound?
A4: The Hunsdiecker reaction involves the conversion of a silver salt of a carboxylic acid to an alkyl halide. In the case of silver methacrylate, the reaction yields this compound. []
Q5: Can this compound act as a protective group?
A5: Yes, this compound can be used as a protective group for 1,2-diols. The protected diol can then be cleaved under neutral conditions using zinc and methanol. []
Q6: How can this compound be used in the synthesis of α-aroylacetones?
A6: Propargyl bromide can serve as a this compound equivalent in the synthesis of α-aroylacetones. The reaction involves the alkylation of α-aminonitriles with propargyl bromide followed by unmasking of the keto functionality and hydration of the terminal alkyne using CuSO4·5H2O in aqueous methanol. []
Q7: Can this compound be used as a building block for heterocyclic compounds?
A7: Yes, this compound is a versatile building block for various heterocyclic systems. It reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, with 2-aminobenzoxazole to form imidazo[2,1-b]benzoxazoles, and with 3,4-dihydropyrimidine-thiones to produce 5H-thiazolo[3,2-a]pyrimidines. [, , ]
Q8: How does the addition order of acetone influence single-electron transfer living radical polymerization (SET-LRP)?
A8: In biphasic SET-LRP using acetone/water mixtures, the order of acetone addition influences its role. Adding acetone last allows it to function as a solvent. Conversely, adding it before CuBr2 leads to its bromination, generating this compound which acts as an electrophilic initiator alongside aldol condensation products. []
Q9: What is the atmospheric fate of this compound?
A9: this compound undergoes rapid photolysis in the atmosphere with a lifetime of a few hours at mid-latitudes. [, ]
Q10: What is the role of this compound in the atmospheric degradation of 1-bromopropane?
A10: this compound is a significant degradation product of 1-bromopropane in the atmosphere. Although it has a short lifespan, its degradation contributes to the transport of inorganic bromine to the stratosphere. []
Q11: How are Br atoms generated in aqueous solutions for studying this compound reactions?
A11: Br atoms are generated in aqueous solutions by photolyzing this compound at a wavelength of 248 nm using an excimer laser. []
Q12: What technique is used to monitor the decay of Br atoms in aqueous solutions?
A12: The decay of Br atoms in aqueous solutions is monitored by measuring their absorbance at 297 nm, which is close to their absorption maximum. []
Q13: How is this compound quantified in environmental samples?
A13: this compound can be quantified in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation and identification of individual compounds in complex mixtures. [, ]
Q14: How is this compound used in the determination of extracellular water volume?
A14: A sensitive bromide assay involving this compound is utilized for estimating extracellular water volume. Bromide is isolated and oxidized to bromine, which then reacts with acetone to form volatile this compound. The this compound is quantified using capillary gas chromatography. []
Q15: How is this compound formed in the environment?
A15: this compound can form naturally in saline lakes through aqueous-phase reactions involving humic substances, particularly in the salt crust and lake water. []
Q16: Can this compound form as a disinfection byproduct?
A16: Yes, this compound has been identified as a disinfection byproduct in ozonated waters containing elevated levels of bromide. []
Q17: What are the environmental concerns associated with this compound?
A17: this compound, although short-lived in the atmosphere, contributes to the transport of bromine to the stratosphere, potentially impacting ozone levels. Furthermore, its presence in water sources, albeit as a byproduct, raises concerns regarding its potential toxicity and the need for mitigation strategies. [, , , ]
Q18: Can this compound be used in the synthesis of energetic materials?
A18: Yes, this compound plays a crucial role in synthesizing highly dense oxidizers for potential use in rocket propellants. One example is its use in the synthesis of 4,4′,5,5′-tetranitro-2,2′-bis(trinitromethyl)-2H,2′H-3,3′-bipyrazole, a compound with a remarkably high crystal density and promising energetic properties. []
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